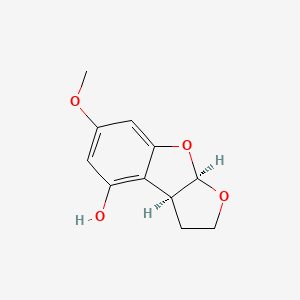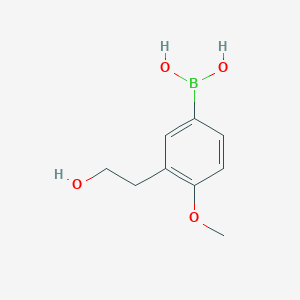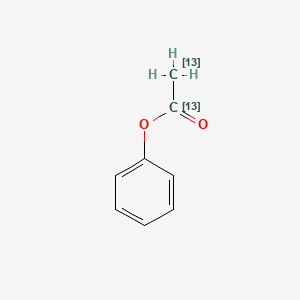
Mifepristone N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mifepristone N-Oxide is a derivative of mifepristone, a well-known antiprogestogen and antiglucocorticoid compound. This compound retains the core structure of mifepristone but includes an additional N-oxide functional group. This modification can influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Mifepristone N-Oxide can be synthesized through the oxidation of mifepristone. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) or rhenium-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Mifepristone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to mifepristone.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Mifepristone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Mifepristone N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
作用機序
Mifepristone N-Oxide exerts its effects by interacting with progesterone and glucocorticoid receptors. The N-oxide functional group can enhance the compound’s binding affinity and selectivity for these receptors. This interaction leads to the inhibition of progesterone and glucocorticoid signaling pathways, resulting in various biological effects such as the induction of uterine contractions and modulation of immune responses .
類似化合物との比較
Similar Compounds
Mifepristone: The parent compound, known for its antiprogestogen and antiglucocorticoid activities.
N-Demethyl Mifepristone: A metabolite of mifepristone with similar biological activities.
Selective Progesterone Receptor Modulators (SPRM): Compounds like asoprisnil that have mixed agonist-antagonist properties.
Uniqueness
Mifepristone N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and selectivity for target receptors, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C29H35NO3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
InChIキー |
GRLNVOPCHNVDKT-GCNJZUOMSA-N |
異性体SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
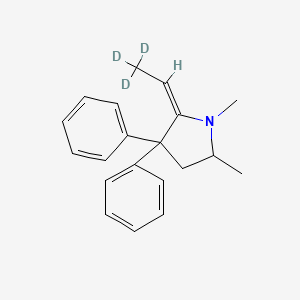
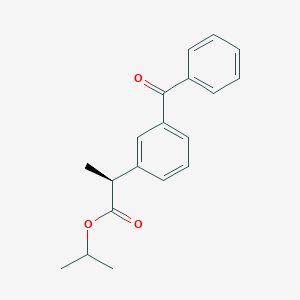



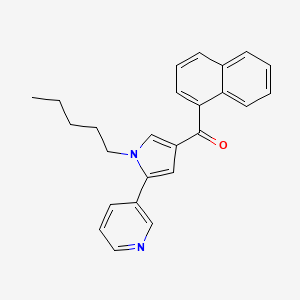
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
